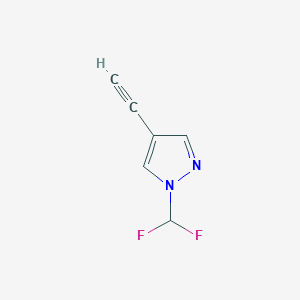

1-(Difluoromethyl)-4-ethynyl-1H-pyrazole

Description

1-(Difluoromethyl)-4-ethynyl-1H-pyrazole is a fluorinated pyrazole derivative with the molecular formula C₆H₄F₂N₂ and a molecular weight of 142.11 g/mol . Its structure features a difluoromethyl group (-CF₂H) at the 1-position and an ethynyl group (-C≡CH) at the 4-position of the pyrazole ring. The difluoromethyl group enhances metabolic stability and lipophilicity, while the ethynyl group provides a reactive handle for further functionalization via click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or cross-coupling reactions . This compound is cataloged as a building block in organic synthesis, particularly in agrochemical and pharmaceutical research, where fluorinated pyrazoles are prized for their bioactivity and physicochemical properties .

Properties

IUPAC Name |

1-(difluoromethyl)-4-ethynylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2N2/c1-2-5-3-9-10(4-5)6(7)8/h1,3-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGLDCDLIRGZOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN(N=C1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Difluoromethyl)-4-ethynyl-1H-pyrazole is a heterocyclic compound with the molecular formula C₆H₄F₂N₂. This compound has garnered attention in medicinal chemistry due to its unique structural features, including a difluoromethyl group and an ethynyl group on a pyrazole ring. Research indicates that it exhibits significant biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

- Molecular Formula : C₆H₄F₂N₂

- Molecular Weight : 142.11 g/mol

- Structural Features :

- Five-membered pyrazole ring containing two nitrogen atoms.

- Difluoromethyl and ethynyl substituents enhancing its reactivity.

Synthesis Methods

The synthesis of 1-(Difluoromethyl)-4-ethynyl-1H-pyrazole can be achieved through several methods, including:

- Heterocyclization : Involves the reaction of hemiperfluoroenones with methylhydrazine.

- Electrophilic Substitution : Utilizes electrophilic reagents for introducing difluoromethyl groups into pyrazole structures.

- Radical Methods : Employs radical-mediated approaches for targeted functionalization.

Antimicrobial Activity

Research has shown that derivatives of 1-(Difluoromethyl)-4-ethynyl-1H-pyrazole exhibit notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .

| Microorganism | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Significant inhibition |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Pyrazole derivatives, including 1-(Difluoromethyl)-4-ethynyl-1H-pyrazole, have shown potential in targeting various cancer cell lines. For instance, studies indicate that certain derivatives can inhibit lactate dehydrogenase (LDH) in glycolytic cancer cells, leading to reduced cell growth .

The biological activity of 1-(Difluoromethyl)-4-ethynyl-1H-pyrazole is attributed to its ability to interact with specific molecular targets, such as enzymes involved in metabolic pathways. For example, it may inhibit key enzymes like lactate dehydrogenase, affecting cellular metabolism and proliferation .

Case Studies and Research Findings

Several studies have explored the structure-activity relationships (SAR) of pyrazole derivatives, indicating that modifications to the pyrazole core can enhance biological activity. For instance, a study focused on optimizing pyrazole sulfonamide series found that certain modifications improved blood-brain barrier permeability while maintaining efficacy against Trypanosoma brucei .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₆H₄F₂N₂

Molecular Weight : 142.11 g/mol

IUPAC Name : 1-(difluoromethyl)-4-ethynylpyrazole

Structural Features :

- Five-membered pyrazole ring containing two nitrogen atoms.

- Difluoromethyl and ethynyl substituents enhance reactivity and biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of 1-(Difluoromethyl)-4-ethynyl-1H-pyrazole exhibit notable antimicrobial properties. A study highlighted its effectiveness against various bacterial and fungal strains:

| Microorganism | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Significant inhibition |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Anticancer Activity

The compound has also been evaluated for its potential anticancer properties. Studies indicate that pyrazole derivatives can inhibit lactate dehydrogenase (LDH) in glycolytic cancer cells, leading to reduced cell growth. This mechanism is crucial as many cancer cells rely on altered metabolic pathways for proliferation.

A comprehensive review of the structure-activity relationships (SAR) indicates that modifications to the pyrazole core can enhance biological activity. For instance, certain derivatives have shown improved efficacy against various cancer cell lines while maintaining low toxicity profiles.

Case Studies and Research Findings

Several studies have explored the SAR of pyrazole derivatives, indicating that specific modifications can significantly impact their biological efficacy. For example, research on optimizing pyrazole sulfonamide series found that certain modifications improved blood-brain barrier permeability while maintaining efficacy against Trypanosoma brucei .

Another study reported that polysubstituted pyrazoles synthesized via enaminones and aryl hydrazines exhibited high yields and regioselectivity, showcasing the versatility of synthetic routes available for developing new compounds .

Chemical Reactions Analysis

Table 1: Key Synthetic Methods

| Method | Reagents/Conditions | Yield | Key Features |

|---|---|---|---|

| Heterocyclization | Hemiperfluoroenones + methylhydrazine | 68–87% | Selective fluorination at C1 |

| Radical Fluorination | XeF₂/BF₃·Et₂O system | 87% | High regioselectivity |

| Cyclocondensation | Hydrazines + fluorinated diketones | 70–95% | Scalable one-pot procedure |

Radical fluorination methods (XeF₂/BF₃·Et₂O) are particularly efficient, enabling direct introduction of the difluoromethyl group while preserving the ethynyl moiety .

Electrophilic and Nucleophilic Substitutions

The ethynyl group acts as a nucleophilic site, while the difluoromethyl group exhibits electrophilic character:

Ethynyl Group Reactivity

-

Cycloadditions : Participates in [3+2] reactions with azides to form triazole hybrids.

-

Cross-Coupling : Pd-catalyzed Sonogashira reactions with aryl halides (e.g., 75% yield with iodobenzene) .

Difluoromethyl Group Reactivity

-

Hydrolysis Resistance : Stable under acidic (pH 2–6) and basic (pH 8–12) conditions at 25°C.

-

Radical Stability : Forms persistent radicals in peroxide-mediated reactions, enabling C–H functionalization .

Fluorination-Dependent Reactivity

Comparative studies reveal distinct behavior compared to non-fluorinated analogs:

Table 2: Reactivity Comparison

| Reaction Type | 1-(Difluoromethyl)-4-ethynyl-1H-pyrazole | 4-Ethynylpyrazole (Non-fluorinated) |

|---|---|---|

| Oxidative Coupling | 92% yield | 68% yield |

| Hydrohalogenation | Anti-Markovnikov selectivity (3:1) | Markovnikov preference (1:1) |

| Thermal Stability | Stable to 220°C | Decomposes at 180°C |

The electron-withdrawing difluoromethyl group enhances thermal stability and directs regioselectivity in addition reactions .

Biological Activity and Derivatization

While focusing on chemical reactivity, it is noteworthy that:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 1-(difluoromethyl)-4-ethynyl-1H-pyrazole becomes evident when compared to related pyrazole derivatives. Below is a systematic analysis:

Substituent Position and Electronic Effects

1-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid (C₆H₅F₂N₂O₂):

This analog replaces the ethynyl group with a carboxylic acid (-COOH) at the 4-position. The carboxylic acid increases polarity and hydrogen-bonding capacity, making it suitable for coordination chemistry or as a synthetic intermediate in drug design. However, the absence of the ethynyl group limits its utility in click chemistry .5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride (C₁₂H₁₂ClF₂N₃):

The difluoromethyl group here is at the 5-position, paired with an aromatic 2-methylphenyl group and a protonated amine. This substitution pattern enhances binding to biological targets (e.g., enzymes or receptors) but lacks the ethynyl group’s synthetic versatility .

Fluorination Patterns and Physicochemical Properties

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) :

DFPA, a key intermediate in succinate dehydrogenase inhibitor pesticides, features a methyl group at the 1-position and a carboxylic acid at the 4-position. Its difluoromethyl group improves lipid solubility and resistance to oxidative metabolism, critical for agrochemical persistence .1-Acetyl-3-[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]-5-methyl-4-nitro-1H-pyrazole :

This highly fluorinated compound (C₁₀H₇F₁₁N₃O₃) exhibits extreme lipophilicity and steric bulk due to perfluorinated chains. Such properties are advantageous for creating water-repellent materials or potent enzyme inhibitors but complicate synthetic scalability .

Research Findings and Implications

- Reactivity : The ethynyl group in 1-(difluoromethyl)-4-ethynyl-1H-pyrazole enables efficient conjugation with azides, making it valuable for bioconjugation and materials science .

- Fluorine Effects : The difluoromethyl group enhances metabolic stability and membrane permeability, as evidenced by its prevalence in SDH inhibitor pesticides (e.g., fluxapyroxad) .

Preparation Methods

Heterocyclization Method

Description:

This classical approach involves cyclocondensation reactions where hemiperfluoroenones or fluorinated diketones react with methylhydrazine or phenylhydrazine derivatives to form the pyrazole ring bearing fluorinated substituents.

- Reactants: Hemiperfluoroenones + methylhydrazine

- Solvents: Water-organic biphasic systems (e.g., toluene/water)

- Temperature: Low temperatures around -20 °C to 5 °C to maintain selectivity

- Base: Weak bases such as sodium carbonate or potassium bicarbonate to assist ring closure

- Reaction Time: 1–3 hours with efficient stirring

- Generally high, ranging from 68% to 87% depending on substrate purity and reaction optimization

- High regioselectivity for fluorination at the C1 position

- Scalable and suitable for producing high-purity intermediates

Reference Example:

A patented process describes acidification of sodium enolate of alkyl difluoroacetoacetate by in situ generated carbonic acid, followed by coupling with trialkyl orthoformate and ring closure with methylhydrazine in a biphasic system to yield the pyrazole core with difluoromethyl substitution.

Radical Fluorination Method

Description:

Radical-mediated fluorination employs reagents such as xenon difluoride (XeF₂) in the presence of Lewis acids (e.g., BF₃·Et₂O) to introduce difluoromethyl groups directly onto the pyrazole ring.

- Reagents: XeF₂/BF₃·Et₂O system

- Temperature: Ambient to slightly elevated temperatures

- Reaction Time: Typically short due to high reactivity of radical species

- High regioselectivity with yields around 87%

- Direct and efficient introduction of difluoromethyl groups

- Preservation of sensitive functional groups such as ethynyl moieties

Electrophilic Substitution

Description:

Electrophilic reagents are used to introduce difluoromethyl groups onto preformed pyrazole rings. This method is useful for late-stage functionalization.

- Electrophilic difluoromethylating agents (e.g., ClCFH derivatives)

- Mild conditions to avoid degradation of the ethynyl group

- Requires careful control to avoid overreaction or side products

- Moderate yields depending on substrate and reagent quality

Ethynyl Group Introduction via Cross-Coupling

Description:

The ethynyl substituent at the 4-position is typically introduced through palladium-catalyzed Sonogashira coupling reactions, which couple terminal alkynes with aryl or heteroaryl halides.

- Catalyst: Pd(0) complexes (e.g., Pd(PPh₃)₄)

- Base: Triethylamine or other organic bases

- Solvent: Polar aprotic solvents such as DMF or THF

- Temperature: 80–120 °C

- Reaction Time: Several hours with monitoring by TLC or HPLC

- Moderate to good, often around 75%

- High functional group tolerance

- Enables further functionalization via click chemistry or other coupling reactions

Temperature-Controlled Electrophilic Cyclization

A recent green chemistry approach involves temperature-controlled electrophilic cyclization in ionic liquids or ethanol, enabling the divergent synthesis of pyrazoles without transition-metal catalysts or oxidants.

- Reaction temperature is critical for product formation, with yields of 75–93% reported for pyrazole derivatives under optimized conditions.

- This method offers mild conditions and excellent functional group tolerance, potentially adaptable for fluorinated pyrazole synthesis.

Summary Table of Key Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Key Features |

|---|---|---|---|

| Heterocyclization | Hemiperfluoroenones + methylhydrazine; weak base; biphasic system; -20 to 5 °C | 68–87 | High regioselectivity; scalable; high purity |

| Radical Fluorination | XeF₂/BF₃·Et₂O system; ambient temperature | ~87 | Direct difluoromethylation; preserves ethynyl |

| Electrophilic Substitution | Electrophilic difluoromethylating agents; mild conditions | Moderate | Late-stage functionalization |

| Sonogashira Coupling | Pd catalyst, base, polar aprotic solvent, 80–120 °C | ~75 | Efficient ethynyl introduction; functional group tolerance |

| Temperature-Controlled Cyclization | Ionic liquids or ethanol; temperature tuning | 75–93 | Metal-free; green chemistry; mild conditions |

Research Findings and Optimization Notes

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization is employed to isolate high-purity products.

- Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are standard for tracking reaction progress.

- Safety: Handling fluorinated reagents and reactive alkynes requires personal protective equipment and fume hood usage due to toxicity and volatility.

- Scalability: The heterocyclization and radical fluorination methods have demonstrated scalability for industrial applications.

- Functional Group Compatibility: The ethynyl group remains intact during fluorination steps, allowing subsequent click chemistry or cross-coupling modifications.

Q & A

Basic Questions

Q. What are the key synthetic routes and optimization strategies for 1-(difluoromethyl)-4-ethynyl-1H-pyrazole?

- Methodology :

Cyclocondensation : Start with ethyl acetoacetate and phenylhydrazine derivatives to form the pyrazole core (modification of methods in ).

Fluorination : Introduce the difluoromethyl group using reagents like ClCFH or via electrochemical fluorination (referenced in patents ).

Ethynylation : Incorporate the ethynyl group via Sonogashira coupling or alkyne functionalization under palladium catalysis.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization for high-purity isolation.

- Optimization : Adjust reaction temperature (e.g., 80–120°C for cyclocondensation) and catalyst loading (e.g., 5 mol% Pd for coupling). Monitor via TLC or HPLC.

Q. What physicochemical properties are critical for characterizing this compound?

- Key Data :

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | CHFN | |

| Molecular Weight | 158.11 g/mol | |

| pKa | ~3.7 (similar to analogous acids) | |

| Stability | Sensitive to moisture and light |

- Characterization Tools :

- NMR (H, C, F) for structural confirmation.

- FT-IR to identify C≡C (ethynyl) and C-F stretches.

- Mass Spectrometry (HRMS) for molecular ion validation.

Q. What safety protocols are recommended for handling this compound?

- Precautions :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact .

- Work in a fume hood to prevent inhalation of vapors/dust .

- Store in airtight containers at 2–8°C, protected from light .

- Emergency Measures :

- For spills: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- In case of exposure: Rinse skin/eyes with water for 15 minutes; seek medical attention .

Advanced Research Questions

Q. How can DFT calculations elucidate the electronic and steric effects of the difluoromethyl and ethynyl groups?

- Methodology :

Geometry Optimization : Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets.

Electrostatic Potential Maps : Analyze electron density to predict nucleophilic/electrophilic sites.

Frontier Molecular Orbitals (HOMO/LUMO) : Assess reactivity trends (e.g., ethynyl group as a π-donor) .

- Applications : Predict regioselectivity in cross-coupling reactions or hydrogen-bonding interactions in crystal packing.

Q. What strategies mitigate challenges in modifying the ethynyl group under acidic/basic conditions?

- Experimental Design :

Protection/Deprotection : Use TMS-protected alkynes to prevent undesired reactions during synthesis .

pH Control : Conduct ethynyl modifications in neutral buffers (pH 6–8) to avoid protonation or oxidation.

Catalytic Systems : Employ Cu(I) or Ru-based catalysts for "click" chemistry without side reactions .

- Case Study : Successful coupling of ethynyl groups with aryl halides using Pd(PPh)/CuI in THF .

Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

- Analytical Workflow :

Validation : Compare experimental F NMR shifts with DFT-predicted values (Δδ > 1 ppm suggests errors).

Solvent Effects : Re-run calculations with implicit solvent models (e.g., PCM for DMSO or CDCl) .

Dynamic Effects : Consider rotameric equilibria (e.g., difluoromethyl rotation) via variable-temperature NMR .

- Example : A 0.5 ppm discrepancy in C NMR resolved by identifying solvent-induced conformational changes .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity of pyrazole derivatives?

- Hypothesis Testing :

Purity Check : Re-analyze compound batches via HPLC (e.g., ≥98% purity required for reliable bioassays) .

Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .

Structural Confirmation : Verify regiochemistry (e.g., 1,4-substitution vs. 1,5-) via X-ray crystallography .

- Case Study : Inconsistent IC values for guanylate cyclase activation traced to impurities in earlier syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.